molecular formula C20H22N4O2 B2975884 N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-82-5

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No. B2975884
CAS RN: 440330-82-5
M. Wt: 350.422
InChI Key: CRBAZCFCTQTBAI-UHFFFAOYSA-N
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Description

“N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a hexanamide group (a six-carbon chain with an amide group at one end), and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzyl, hexanamide, and triazinyl groups all contributing to its overall structure . The presence of the triazinyl group, in particular, would likely have a significant impact on the compound’s properties, as this group is a stable free radical .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazinyl group, for example, could affect its stability and reactivity .

Scientific Research Applications

Antiviral Activity

Benzotriazine derivatives have been studied for their potential as antiviral agents. The structure of benzotriazine allows for the synthesis of various scaffolds that can be screened for pharmacological activities, including antiviral properties. For instance, certain indole derivatives, which share a similar heterocyclic structure to benzotriazine, have shown inhibitory activity against influenza A and other viruses .

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. Research on indole derivatives, which are structurally related, has revealed significant anti-inflammatory effects, suggesting a promising avenue for benzotriazine compounds as well .

Anticancer Activity

Benzotriazine derivatives have been explored for their anticancer activity. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole scaffold, which is similar to benzotriazine, is present in many synthetic drug molecules that exhibit anticancer properties, indicating the potential of benzotriazine derivatives in cancer therapy .

Antimicrobial Activity

The antimicrobial applications of benzotriazine derivatives stem from their ability to interfere with bacterial and fungal cell mechanisms. Indole derivatives, for example, have demonstrated a broad spectrum of antimicrobial activity, which can be a reference point for the development of benzotriazine-based antimicrobial agents .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and benzotriazine derivatives could contribute to the discovery of new antitubercular drugs. Their structural flexibility allows for the creation of compounds that could target Mycobacterium tuberculosis effectively .

Antidiabetic Activity

Benzotriazine derivatives may also have applications in the management of diabetes. By modifying the benzotriazine core, researchers can synthesize compounds that might influence insulin release or glucose metabolism, offering a new approach to diabetes treatment .

Antimalarial Activity

Malaria is another disease where benzotriazine derivatives could make an impact. Their potential to inhibit the growth of Plasmodium species, which cause malaria, makes them candidates for the development of new antimalarial drugs .

Anticholinesterase Activity

Finally, benzotriazine derivatives could be used in the treatment of neurodegenerative diseases like Alzheimer’s disease through their anticholinesterase activity. This activity can enhance cognitive function by increasing the levels of neurotransmitters in the brain .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include investigating its potential use as a drug or its behavior in various chemical reactions .

properties

IUPAC Name

N-benzyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(21-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)22-23-24/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBAZCFCTQTBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

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